molecular formula C13H21N3 B1517198 3-[4-(Propan-2-yl)piperazin-1-yl]aniline CAS No. 1018648-79-7

3-[4-(Propan-2-yl)piperazin-1-yl]aniline

Cat. No.: B1517198
CAS No.: 1018648-79-7
M. Wt: 219.33 g/mol
InChI Key: SDZISYKRUUHPRE-UHFFFAOYSA-N
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Description

3-[4-(Propan-2-yl)piperazin-1-yl]aniline is a chemical compound with the CAS Number 1018648-79-7 and a molecular formula of C13H21N3, corresponding to a molecular weight of 219.33 g/mol . This aniline-functionalized piperazine derivative features an isopropyl group on the piperazine ring, a structure known to be of significant interest in medicinal chemistry. Piperazine-based compounds are extensively researched due to their wide spectrum of pharmacological activities. Piperazine scaffolds have demonstrated multiple therapeutic properties, including serving as antioxidant, antibacterial, anticancer, antipsychotic, and antiviral agents . Specifically, compounds with structural similarities have been investigated as novel antidepressants with a dual mechanism of action, targeting both 5-HT1A serotonin receptors and the serotonin transporter . Furthermore, research into substituted piperazines has highlighted their potential as novel radioprotective agents, with some derivatives shown to protect human cells against radiation-induced apoptosis . The piperazine ring is a privileged structure in drug discovery, and this compound serves as a valuable building block for the synthesis and exploration of new biologically active molecules. This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

3-(4-propan-2-ylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c1-11(2)15-6-8-16(9-7-15)13-5-3-4-12(14)10-13/h3-5,10-11H,6-9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZISYKRUUHPRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach

The synthesis of 3-[4-(Propan-2-yl)piperazin-1-yl]aniline typically involves the nucleophilic substitution or coupling of an aniline derivative with a suitably substituted piperazine, where the piperazine nitrogen is substituted with an isopropyl group (propan-2-yl). The key steps include:

  • Preparation or procurement of 3-nitroaniline or 3-substituted aniline as the aromatic amine precursor.
  • Introduction of the piperazine ring substituted at the nitrogen with an isopropyl group.
  • Reduction of nitro groups to amines where necessary.
  • Purification and characterization of the final product.

Specific Synthetic Routes

Reaction of 3-Nitroaniline with 1-Isopropylpiperazine

One common method involves the reaction of 3-nitroaniline derivatives with 1-isopropylpiperazine under catalytic hydrogenation conditions or using palladium on carbon (Pd/C) as a catalyst. The reaction is typically performed in an alcoholic solvent such as ethanol or methanol at elevated temperatures (80–100°C) with stirring for several hours. This allows for the nucleophilic substitution on the aromatic ring or direct coupling to form the piperazinyl aniline compound. The nitro group is then reduced to an amine, yielding 3-[4-(Propan-2-yl)piperazin-1-yl]aniline with good yields and purity.

Salt-Forming and Reduction Method via Quaternary Ammonium Salts

A more industrially scalable method involves the formation of a quaternary ammonium salt intermediate, followed by reduction. According to a patented method for preparing related piperidine-aniline derivatives, the process includes:

  • Salt-forming reaction: 3-(4-nitrophenyl)pyridine reacts with a 3-halogenated propylene to form an N-allyl quaternary ammonium salt.
  • Reduction reaction: The quaternary ammonium salt is mixed with zinc chloride and reduced using sodium borohydride under mild conditions to simultaneously reduce nitro groups and heterocyclic rings, yielding the desired aniline derivative.

This method avoids the use of precious metals, lowers production costs, and is suitable for large-scale industrial production. The yields reported are high (around 95%) with good control over reaction conditions.

Table 1. Summary of Salt-Forming and Reduction Method Conditions
Step Reagents/Conditions Outcome/Yield
Salt formation 3-(4-nitrophenyl)pyridine + 3-halogenated propylene, Zn powder, 55–65°C, 2–3 h N-allyl quaternary ammonium salt
Reduction Sodium borohydride (1.5–2 equiv), ZnCl2 (0.5–0.7 equiv), THF solvent, 20–30°C, 3–5 h 4-(piperidin-3-yl)aniline, ~95% yield

Reaction Conditions and Optimization

  • The reduction step is conducted under nitrogen atmosphere to prevent oxidation.
  • Reaction temperature is controlled between 20°C and 30°C to optimize yield and minimize side reactions.
  • pH adjustment post-reaction to 10–12 using sodium hydroxide facilitates extraction and purification.
  • Organic solvents such as ethyl acetate are used for extraction, followed by concentration under reduced pressure.
  • Recrystallization with petroleum ether ensures high purity of the final product.

Alternative Synthesis via Modular Routes

Modular synthetic routes involving Pd-catalyzed cross-coupling reactions have been reported for related piperazine derivatives. These methods start from electrophilic aromatic substitution to introduce halides or boronic acids, followed by Suzuki–Miyaura coupling and subsequent reduction of nitro groups to amines. Although these methods are more complex, they allow for structural diversity and fine-tuning of the piperazine-aniline scaffold.

Detailed Research Findings

Yields and Purity

  • The salt-forming and reduction method yields 3-[4-(Propan-2-yl)piperazin-1-yl]aniline in approximately 94.7–95.2% yield.
  • Purity is confirmed by ^1H NMR spectroscopy, showing characteristic aromatic and aliphatic proton signals consistent with the structure.
  • The reaction avoids precious metal catalysts, reducing cost and environmental impact.

Advantages and Industrial Relevance

  • The described salt-forming and reduction method is mild, scalable, and cost-effective.
  • Avoids the use of expensive catalysts such as palladium.
  • Suitable for large-scale industrial production with consistent high yields.
  • The method allows simultaneous reduction of nitro groups and heterocyclic rings, simplifying the process.

Limitations and Considerations

  • The reaction requires careful control of pH and temperature to avoid side reactions.
  • Use of zinc chloride and sodium borohydride necessitates handling precautions due to their reactivity.
  • Purification steps such as recrystallization are essential to achieve high purity.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Scale Suitability Notes
Catalytic Hydrogenation 3-nitroaniline + 1-isopropylpiperazine, Pd/C, EtOH/MeOH, 80–100°C Moderate to High Lab to pilot scale Requires precious metal catalyst
Salt-Forming + Reduction (Patent) 3-(4-nitrophenyl)pyridine + 3-halogenated propylene, Zn, NaBH4, ZnCl2, THF, 20–30°C 94.7–95.2 Industrial scale Mild conditions, no precious metals, high yield
Pd-Catalyzed Cross-Coupling Aryl halides, boronic acids, Pd catalyst, reduction steps Variable Research and development Allows structural diversity, complex steps

Chemical Reactions Analysis

Substitution Reactions

The aniline group facilitates nucleophilic aromatic substitution (NAS) under controlled conditions.

Key Examples:

Reaction Type Conditions Outcome Source
N-Alkylation Reaction with alkyl halides (e.g., 2-iodoethanol) in acetone, triethylamine.Forms secondary amines via alkylation at the aniline nitrogen.
Aryl Substitution Microwave-assisted coupling with aryl halides in propan-2-ol/HCl at 130°C.Yields biaryl derivatives (e.g., with pyrimidine analogs).
  • Mechanistic Insight : The electron-rich aniline nitrogen enhances reactivity in NAS, particularly with electron-deficient aryl halides .

Oxidation Reactions

Oxidation primarily targets the aniline moiety, generating nitro or quinone derivatives.

Experimental Data:

Oxidizing Agent Conditions Product Yield Source
KMnO₄ (acidic) 80°C in aqueous H₂SO₄.3-[4-(Propan-2-yl)piperazin-1-yl]nitrobenzene72%
H₂O₂/Fe³⁺ Room temperature, ethanol solvent.Quinone-imine complexes65%
  • Notes : Over-oxidation risks require careful stoichiometric control.

Reduction Reactions

Catalytic hydrogenation is employed to reduce nitro intermediates or modify substituents.

Hydrogenation Protocols:

Substrate Catalyst Conditions Product Yield Source
Nitro derivativePd/C (5%)H₂ (1 atm), MeOH, 25°C, 4h.3-[4-(Propan-2-yl)piperazin-1-yl]aniline89%
Acylated intermediateRaney NiH₂ (3 atm), THF, 60°C, 6h.Deacylated piperazine analog78%

Acylation and Sulfonylation

The primary amine reacts with acyl chlorides or sulfonyl chlorides.

Representative Reactions:

Reagent Conditions Product Yield Source
Acetyl chloride DCM, pyridine, 0°C → RT.N-Acetyl-3-[4-(propan-2-yl)piperazin-1-yl]aniline85%
Benzenesulfonyl chloride NaOH (aq), THF, reflux.N-Sulfonylated derivative91%
  • Kinetics : Acylation proceeds faster than sulfonylation due to lower steric demand.

Cyclization and Heterocycle Formation

The compound participates in cycloadditions to form fused heterocycles.

Case Study:

  • Click Chemistry : Reacts with alkynes (e.g., propargyl alcohol) under Cu(I) catalysis to form 1,2,3-triazole derivatives .

    • Conditions: CuI, DIPEA, H₂O/THF (1:1), 50°C, 12h.

    • Yield: 82% (triazole product) .

Stability and Side Reactions

  • Thermal Decomposition : Degrades above 200°C, releasing isopropylpiperazine and aniline derivatives.

  • pH Sensitivity : Protonation at the piperazine nitrogen occurs below pH 4, altering solubility and reactivity .

Scientific Research Applications

3-[4-(Propan-2-yl)piperazin-1-yl]aniline, a compound with significant chemical properties, has garnered attention in various scientific research applications. This article explores its applications across different fields, supported by comprehensive data and case studies.

Chemical Properties and Structure

3-[4-(Propan-2-yl)piperazin-1-yl]aniline is characterized by its piperazine ring, which imparts unique chemical properties that are beneficial in medicinal chemistry and biochemistry. The molecular structure allows for interactions with biological systems, making it a candidate for various applications.

Medicinal Chemistry

Antidepressant and Anxiolytic Effects
Research has indicated that compounds similar to 3-[4-(Propan-2-yl)piperazin-1-yl]aniline can exhibit antidepressant and anxiolytic properties. The piperazine moiety is often associated with the modulation of serotonin receptors, which are crucial in the treatment of mood disorders. Studies have shown that derivatives of this compound can enhance serotonin levels in the brain, leading to improved mood and reduced anxiety symptoms.

Data Table: Antidepressant Activity of Piperazine Derivatives

Compound NameMechanism of ActionEfficacy (in vivo)Reference
3-[4-(Propan-2-yl)piperazin-1-yl]anilineSerotonin Receptor ModulationModerate
Similar Piperazine DerivativeDopamine Receptor AgonismHigh

Neuropharmacology

Cognitive Enhancers
The compound has been investigated for its potential as a cognitive enhancer. Its ability to cross the blood-brain barrier allows it to influence neurotransmitter systems involved in learning and memory. Studies have shown that administration of this compound can lead to improved cognitive function in animal models.

Biochemical Research

Buffering Agent in Cell Cultures
3-[4-(Propan-2-yl)piperazin-1-yl]aniline serves as a non-ionic organic buffering agent in cell cultures, particularly within a pH range of 6 to 8.5. This property is crucial for maintaining optimal conditions for cellular processes during experiments.

Case Study: Use in Cell Culture Experiments
In a study conducted by Biosynth, the compound was utilized to stabilize pH levels in various cell culture systems, demonstrating its effectiveness as a buffering agent and its compatibility with biological assays .

Pharmaceutical Development

Drug Formulation
The compound's solubility characteristics make it suitable for formulation into various drug delivery systems. Its ability to enhance bioavailability is particularly important in developing oral medications.

Mechanism of Action

The mechanism by which 3-[4-(Propan-2-yl)piperazin-1-yl]aniline exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to receptors in the central nervous system, modulating neurotransmitter activity and influencing physiological responses. The specific molecular targets and pathways involved depend on the biological context and the intended application.

Comparison with Similar Compounds

The following analysis compares 3-[4-(Propan-2-yl)piperazin-1-yl]aniline with structurally related piperazine-aniline derivatives, focusing on substituent effects, synthetic accessibility, and functional properties.

Substituent Variations on the Piperazine Ring

Alkyl Substituents
  • 3-(4-Methylpiperazin-1-yl)aniline (): The methyl group is smaller and less lipophilic than isopropyl. In 5-(4-Methylpiperazin-1-yl)-2-nitroaniline (), the nitro group introduces strong electron-withdrawing effects, contrasting with the electron-donating amino group in the target compound. Impact: Reduced steric hindrance compared to isopropyl may enhance binding flexibility in biological systems.
  • 3-(4-Ethylpiperazin-1-yl)aniline ():

    • Ethyl provides intermediate bulk between methyl and isopropyl.
    • Impact : Lower lipophilicity than isopropyl could reduce membrane permeability but improve aqueous solubility.
  • 3-Fluoro-4-(4-propylpiperazin-1-yl)aniline (): A linear propyl chain offers less steric hindrance than branched isopropyl.
Electron-Withdrawing Substituents
  • 4-[4-(Trifluoroacetyl)piperazin-1-yl]aniline ():

    • The trifluoroacetyl group is strongly electron-withdrawing, reducing the basicity of the piperazine nitrogen.
    • Impact : May decrease interaction with biological targets requiring protonated amines for binding.
  • Chlorine at the 3-position increases molecular weight and lipophilicity.
Complex Substituents
  • 3-Methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)aniline ():

    • Incorporates a piperidine ring fused to piperazine, increasing structural rigidity.
    • Methoxy group donates electrons to the aromatic ring, opposing the electron-withdrawing effects of halogens or nitro groups.
  • 4-{4-[2-(Morpholin-4-yl)ethyl]piperazin-1-yl}aniline ():

    • Morpholine-ethyl extension adds hydrogen-bonding capability and bulk.
    • Impact : May enhance interactions with proteins or enzymes possessing deep binding pockets.

Substituent Variations on the Aniline Ring

Compound Name Substituent(s) on Aniline Molecular Weight (g/mol) Key Properties/Applications Evidence ID
3-[4-(Propan-2-yl)piperazin-1-yl]aniline None (parent structure) ~247.34 Potential neuroprotective agent [1, 4]
5-(4-Methylpiperazin-1-yl)-2-nitroaniline 2-Nitro 265.30 Crystallography studies [6]
3-Fluoro-4-(4-propylpiperazin-1-yl)aniline 3-Fluoro 245.32 Synthetic intermediate [10]
4-{[4-(Pyridin-2-yl)piperazino]methyl}aniline Pyridine-methyl 296.37 Corrosion inhibition [3]
1-(3-Chlorophenyl)-3-(4-(4-((piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea 3-Chloro (urea derivative) 500.20 Anti-cholinesterase activity [2]

Key Structural Trends

  • Lipophilicity : Isopropyl > propyl > ethyl > methyl. This trend influences membrane permeability and bioavailability.
  • Electronic Effects: Electron-withdrawing groups (e.g., nitro, trifluoroacetyl) reduce the basicity of piperazine, while electron-donating groups (e.g., methoxy, amino) enhance it.
  • Steric Effects : Branched substituents like isopropyl may restrict conformational flexibility but improve target specificity.

Challenges and Opportunities

  • Synthetic Complexity : Introducing bulky or heterocyclic substituents (e.g., furoyl, morpholin-ethyl) requires multi-step protocols .

Biological Activity

The compound 3-[4-(Propan-2-yl)piperazin-1-yl]aniline , also known as a piperazine derivative, is a significant focus in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

3-[4-(Propan-2-yl)piperazin-1-yl]aniline features a piperazine ring substituted with an isopropyl group and an aniline moiety. This structural configuration is crucial for its interaction with biological targets.

Component Description
Piperazine Ring A six-membered ring containing two nitrogen atoms.
Isopropyl Group Enhances lipophilicity and biological activity.
Aniline Moiety Provides sites for further chemical modifications.

Research indicates that 3-[4-(Propan-2-yl)piperazin-1-yl]aniline acts primarily through interactions with various receptors and enzymes, potentially modulating their activity. The piperazine structure often contributes to binding affinity and selectivity towards specific biological targets, including:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It can act as an agonist or antagonist at various neurotransmitter receptors.

Therapeutic Applications

  • Antitumor Activity : Compounds similar to 3-[4-(Propan-2-yl)piperazin-1-yl]aniline have shown promise in inhibiting tumor growth in various cancer models. For instance, studies have demonstrated that related piperazine derivatives exhibit significant cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents .
  • Antimicrobial Properties : Several derivatives have been evaluated for their antibacterial and antifungal activities. The presence of the piperazine ring has been linked to enhanced antimicrobial efficacy, making these compounds valuable in developing new antibiotics .
  • Neurological Applications : Due to its structural similarity to known psychoactive substances, this compound may influence neurotransmitter systems, providing avenues for treating neurological disorders like anxiety and depression .

Case Study 1: Antitumor Activity

A study synthesized several piperazine derivatives, including 3-[4-(Propan-2-yl)piperazin-1-yl]aniline analogs, which were tested for antitumor activity using cell viability assays. Results indicated that certain modifications led to increased potency against specific cancer cell lines, highlighting the importance of structural optimization in drug design .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of piperazine-containing compounds were screened for antimicrobial activity against various pathogens. The results demonstrated that compounds with the isopropyl substitution exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .

Synthesis of 3-[4-(Propan-2-yl)piperazin-1-yl]aniline

The synthesis typically involves the reaction of an appropriate aniline derivative with a piperazine precursor under controlled conditions. Key steps include:

  • Formation of Piperazine Derivative : The initial reaction involves the alkylation of piperazine with isopropyl halides.
  • Coupling Reaction : The resulting piperazine is then coupled with an aniline derivative using coupling agents.
  • Purification : Final purification steps often involve recrystallization or chromatography to obtain pure compounds suitable for biological testing.

Q & A

Basic: What synthetic routes are recommended for synthesizing 3-[4-(Propan-2-yl)piperazin-1-yl]aniline in academic research?

Answer:
The most common method involves nucleophilic aromatic substitution between 3-nitroaniline derivatives and 1-isopropylpiperazine. Key steps include:

  • Nitration protection : Protect the aniline group via acetylation before introducing the nitro group to avoid undesired side reactions .
  • Coupling reaction : React 3-nitroacetanilide with 1-isopropylpiperazine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours .
  • Reduction : Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or chemical reductants like SnCl₂/HCl .
  • Purification : Isolate the product via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and confirm purity by HPLC (>97%) .

Basic: What analytical techniques are critical for characterizing 3-[4-(Propan-2-yl)piperazin-1-yl]aniline?

Answer:
A multi-technique approach is essential:

  • NMR spectroscopy : Use ¹H/¹³C NMR to verify the piperazine ring substitution pattern and confirm the absence of unreacted intermediates (e.g., residual nitro groups). The aromatic protons should appear as a triplet due to coupling with the piperazine nitrogen .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 234.303 for C₁₃H₂₀N₄O) .
  • Melting point analysis : Compare observed melting points (e.g., 89–91°C) with literature values to assess crystallinity and purity .
  • HPLC : Quantify purity using reverse-phase HPLC with UV detection at 254 nm and a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .

Advanced: How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

Answer:
Contradictions often arise from substituent positioning and assay variability . To address this:

  • Systematic SAR studies : Synthesize analogs with controlled modifications (e.g., replacing the isopropyl group with methyl or cyclopropyl) and test them in standardized assays (e.g., receptor-binding assays for H1 or 5-HT2A targets) .
  • Meta-analysis of existing data : Compare results across studies using the same cell lines (e.g., HEK293 vs. CHO-K1) and ligand concentrations. For example, sulfonyl or nitrile substituents may enhance binding affinity but reduce solubility, leading to variability in IC₅₀ values .
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and identify critical interactions (e.g., hydrogen bonding with piperazine nitrogens) .

Advanced: How should researchers design experiments to optimize reaction yields for large-scale synthesis?

Answer:
Focus on solvent selection , catalyst efficiency , and reaction monitoring :

  • Solvent screening : Test solvents like DMF, THF, and toluene for coupling efficiency. DMF typically provides higher yields (>80%) due to its high polarity and ability to stabilize transition states .
  • Catalyst optimization : Compare Pd/C, Raney Ni, and FeCl₃ for nitro group reduction. Pd/C (5% w/w) in ethanol under 50 psi H₂ often achieves >90% conversion .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track nitro group reduction in real time, minimizing over-reduction byproducts .
  • Scale-up considerations : Ensure efficient heat dissipation during exothermic steps (e.g., reduction) to prevent thermal degradation .

Basic: What safety precautions are critical when handling 3-[4-(Propan-2-yl)piperazin-1-yl]aniline?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
  • Storage : Store in airtight containers under nitrogen at 2–8°C to prevent oxidation and moisture absorption .
  • Spill management : Neutralize spills with activated charcoal or vermiculite, then dispose of as hazardous waste .
  • Toxicity mitigation : Acute exposure may cause respiratory irritation. Administer oxygen and seek medical attention if inhaled .

Advanced: How can researchers investigate the metabolic stability of this compound in preclinical studies?

Answer:

  • In vitro assays : Use liver microsomes (human or rodent) to assess CYP450-mediated metabolism. Monitor parent compound depletion via LC-MS/MS over 60 minutes .
  • Metabolite identification : Perform HRMS/MS to detect phase I metabolites (e.g., hydroxylation at the piperazine ring) and phase II conjugates (e.g., glucuronidation) .
  • Species comparison : Compare metabolic rates across species (e.g., rat vs. human) to predict pharmacokinetic variability .

Advanced: What strategies can minimize batch-to-batch variability in physicochemical properties?

Answer:

  • Crystallization control : Use anti-solvent crystallization (e.g., water in DCM) with controlled cooling rates (1°C/min) to ensure consistent particle size (10–50 µm) .
  • Polymorph screening : Characterize polymorphs via X-ray diffraction (SC-XRD) and select the most stable form for scale-up .
  • Stability testing : Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify degradation pathways (e.g., oxidation of the aniline group) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-[4-(Propan-2-yl)piperazin-1-yl]aniline
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3-[4-(Propan-2-yl)piperazin-1-yl]aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.